

C.I. 58000:1 (Alizarin): A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 58000:1, chemically known as 1,2-dihydroxyanthraquinone and commonly referred to as Alizarin, is a prominent organic compound historically significant as a red dye derived from the roots of the madder plant.[1][2] Its synthetic production, first achieved in 1869, marked a milestone in the chemical industry.[2] Beyond its use as a textile colorant, Alizarin and its derivatives have found applications in analytical chemistry, biological staining, and as a precursor in the synthesis of other compounds. This guide provides a detailed overview of the core physicochemical characteristics of Alizarin, complete with experimental protocols and visual representations of key concepts to support research and development activities.

Physicochemical Characteristics

The fundamental physicochemical properties of Alizarin are summarized in the tables below, providing a consolidated reference for its key characteristics.

General and Physical Properties



Property	Value	Reference(s)
Chemical Name	1,2-Dihydroxyanthraquinone	[1]
C.I. Name	C.I. 58000:1	[3]
CAS Number	72-48-0	
Molecular Formula	C14H8O4	[1]
Molecular Weight	240.21 g/mol	[1]
Appearance	Orange to red crystalline powder	[1]
Melting Point	289-290 °C	[1]
Boiling Point	430 °C	
Density	~1.48 g/cm³	_

Solubility Profile

Solvent	Solubility	Reference(s)
Water	Insoluble	[1]
Ethanol	Soluble	[1]
Hexane	Soluble	[1]
Chloroform	Soluble	[1]
Alkaline Solutions	Soluble (forms a purple solution)	[1]

Spectroscopic Data



Experimental Protocols

This section outlines the generalized experimental methodologies for determining the key physicochemical characteristics of Alizarin.

Determination of Melting Point

The melting point of Alizarin can be determined using the capillary method with a digital melting point apparatus.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry Alizarin is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a steady rate of approximately 1-2 °C per minute.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.



Purity Indication: A sharp melting range (0.5-1 °C) is indicative of a pure compound, while a
broad melting range suggests the presence of impurities.[4][5]

Determination of Solubility

A qualitative and semi-quantitative assessment of Alizarin's solubility can be performed through systematic testing in various solvents.

Methodology:

- Sample Preparation: A small, accurately weighed amount of Alizarin (e.g., 10 mg) is placed into a series of test tubes.
- Solvent Addition: A known volume of the solvent to be tested (e.g., 1 mL) is added to each test tube.
- Mixing: The tubes are agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).
- Observation: The mixture is visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble.
- pH-Dependent Solubility: For aqueous solutions, the pH is adjusted using dilute acid or base to observe changes in solubility, which is particularly relevant for compounds with acidic or basic functional groups like the hydroxyl groups in Alizarin.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to determine the wavelengths of maximum absorbance (λ max) of Alizarin, which provides information about its electronic transitions.

Methodology:

- Solution Preparation: A dilute solution of Alizarin is prepared in a suitable UV-transparent solvent (e.g., ethanol) of a known concentration.
- Blank Measurement: The spectrophotometer is calibrated using a cuvette containing only the solvent (the "blank").[6]



- Sample Measurement: The cuvette is then filled with the Alizarin solution, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).[3]
- Data Analysis: The resulting spectrum (a plot of absorbance versus wavelength) is analyzed to identify the wavelength(s) at which maximum absorbance occurs.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the Alizarin molecule by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation: A small amount of dry Alizarin powder is intimately mixed with
 potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet.
 Alternatively, a solid sample can be analyzed directly using an Attenuated Total Reflectance
 (ATR) accessory.
- Background Spectrum: A background spectrum of the empty sample holder (or the clean ATR crystal) is recorded.[7]
- Sample Spectrum: The sample pellet or the solid on the ATR crystal is placed in the path of the IR beam, and the spectrum is recorded.
- Data Analysis: The resulting spectrum, which shows percentage transmittance or absorbance as a function of wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C=O, C=C).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of the Alizarin molecule by mapping the chemical environments of its hydrogen atoms.

Methodology:



- Sample Preparation: A small amount of Alizarin is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), may be added.
- Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- Data Acquisition: The ¹H NMR spectrum is acquired by subjecting the sample to a strong magnetic field and radiofrequency pulses.
- Data Analysis: The resulting spectrum is analyzed for chemical shifts (δ), integration values (relative number of protons), and spin-spin coupling patterns, which together allow for the assignment of each proton to its position in the molecular structure.

Visualizations Synthesis of Alizarin

Alizarin can be synthesized from anthraquinone through sulfonation followed by alkaline fusion. This workflow illustrates the key steps in a common industrial synthesis.



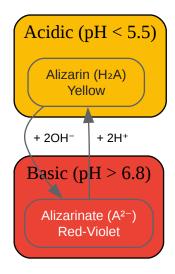
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A simplified workflow for the synthesis of Alizarin.

pH Indicator Color Change

Alizarin functions as a pH indicator, exhibiting a distinct color change in acidic and basic conditions due to the deprotonation of its hydroxyl groups.



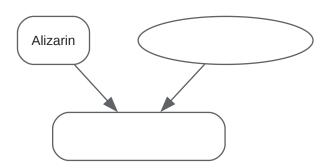


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Color transition of Alizarin as a pH indicator.

Chelation with Calcium Ions

Alizarin's ability to form a colored chelate with calcium ions is the basis for its use in staining mineralized tissues.



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Chelation of calcium ions by Alizarin.

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- To cite this document: BenchChem. [C.I. 58000:1 (Alizarin): A Comprehensive Physicochemical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563162#c-i-58000-1-physicochemical-characteristics]

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